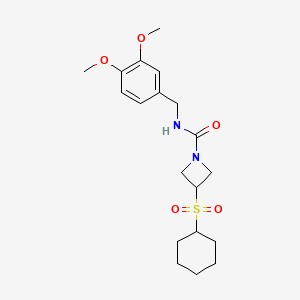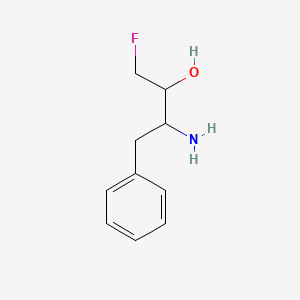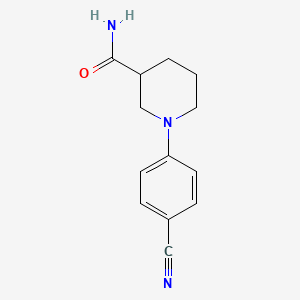
1-(4-Cyanophenyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Cyanophenyl)piperidine-3-carboxamide” is a chemical compound with the CAS Number: 927699-42-1 . It has a molecular weight of 229.28 . The physical form of this compound is a powder .
Physical And Chemical Properties Analysis
“1-(4-Cyanophenyl)piperidine-3-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 229.28 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
PET Imaging of Microglia
1-(4-Cyanophenyl)piperidine-3-carboxamide derivatives, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), have been developed for positron emission tomography (PET) imaging. This application is significant for visualizing microglial activation in the brain, an essential aspect of neuroinflammation associated with neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The compound enables non-invasive imaging of neuroinflammation, facilitating the development and monitoring of therapies (Horti et al., 2019).
Anti-HIV-1 Activity
Research on derivatives of 1-(4-Cyanophenyl)piperidine-3-carboxamide has led to the discovery of compounds with significant anti-HIV-1 activity. These derivatives have shown potent inhibition of HIV-1 replication in cell-based assays, highlighting their potential as novel therapeutic agents for HIV-1 infection (Imamura et al., 2006).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of 1-(4-Cyanophenyl)piperidine-3-carboxamide have been synthesized and tested for their anti-angiogenic and DNA cleavage capabilities. These compounds have demonstrated significant efficacy in inhibiting blood vessel formation in vivo and showing differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antibacterial and Anticancer Properties
1-(4-Cyanophenyl)piperidine-3-carboxamide and its derivatives have been investigated for their antibacterial and anticancer properties. Studies have synthesized novel compounds demonstrating inhibitory activities against a range of bacterial strains and cancer cell lines. These findings underscore the compound's versatility and potential in developing new antimicrobial and anticancer therapies (Pouramiri et al., 2017).
Neuroinflammation Imaging
The development of radioligands based on 1-(4-Cyanophenyl)piperidine-3-carboxamide for PET imaging of CSF1R has provided valuable tools for studying neuroinflammation in vivo. These radioligands enable specific and noninvasive visualization of microglial activation, contributing to our understanding of neuroinflammatory processes in diseases like Alzheimer’s and potentially guiding therapeutic interventions (Lee et al., 2022).
Safety And Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-(4-cyanophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSKBVFZTSKDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

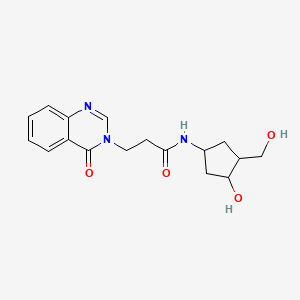

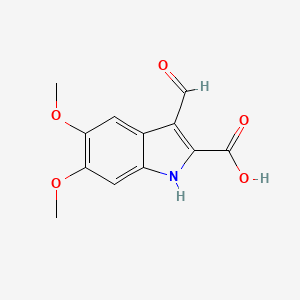
![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)
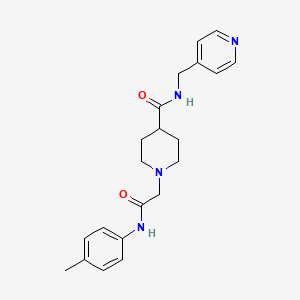

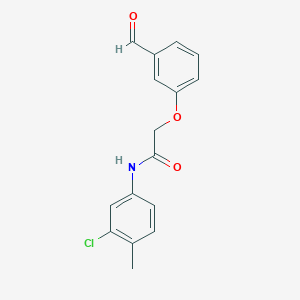
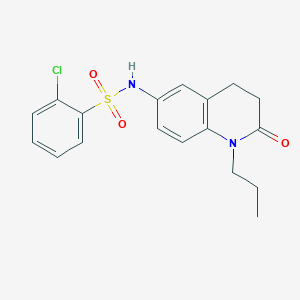
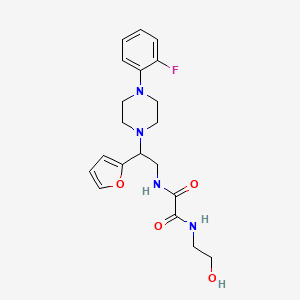

![1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2675225.png)
